molecular formula C22H20N2O3 B2892852 (Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 899407-51-3

(Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2892852
CAS No.: 899407-51-3
M. Wt: 360.413
InChI Key: JUGLJQQLRSXMGA-JAIQZWGSSA-N
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Description

(Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been involved in various chemical syntheses and reactions, highlighting its versatility in organic chemistry. For instance, the silver-mediated reaction between 2-ethynyl-3-(1-hydroxyprop-2-yn-1-yl)phenols or 2-ethynyl-3-(1-hydroxyprop-2-yn-1-yl)anilines and methylene isocyanides demonstrates its utility in creating substituted benzofuran- and indole-pyrroles through a sequential 5- endo- dig cyclization and [3 + 2] cycloaddition process. This atom- and step-efficient method is applicable to a broad range of substrates, allowing for the synthesis of valuable chemical structures in moderate to high yields (Jianquan Liu et al., 2019).

Biological Imaging Applications

The compound has also found applications in biological imaging. For example, midrange affinity fluorescent Zn(II) sensors of the Zinpyr family have been synthesized, where ZP9 and ZP10, derivatives related to the (Z)-2-((1H-indol-3-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one structure, demonstrate significant selectivity and sensitivity for Zn(II) in biological environments. These compounds provide a fluorescence turn-on effect upon Zn(II) binding, making them valuable tools for zinc imaging in live cells and potentially for other biomedical applications (Elizabeth M. Nolan et al., 2006).

Coordination Chemistry and Material Science

In the field of coordination chemistry and material science, the compound's derivatives have been explored for their structural and luminescent properties. The synthesis of coordination polymers with metal ions such as Zn and Cd, using related ligands, has led to materials exhibiting strong fluorescence at room temperature. These properties are of interest for the development of new luminescent materials with potential applications in sensing, light-emitting devices, and as markers in biological systems (Chao Jiang et al., 2004).

Environmental Applications

The structural versatility of this compound and its derivatives also extends to environmental applications. Highly efficient removal of anionic dyes from aqueous solutions has been achieved using protonated metal-organic frameworks (MOFs) based on similar structural motifs. These MOFs demonstrate ultrahigh uptake capacities for various dyes, showcasing their potential as adsorbents in water purification technologies (Caixia Yu et al., 2021).

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-19-8-7-16-21(26)20(11-14-12-23-18-6-2-1-5-15(14)18)27-22(16)17(19)13-24-9-3-4-10-24/h1-2,5-8,11-12,23,25H,3-4,9-10,13H2/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGLJQQLRSXMGA-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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